3-硝基苯磺酸钠

描述

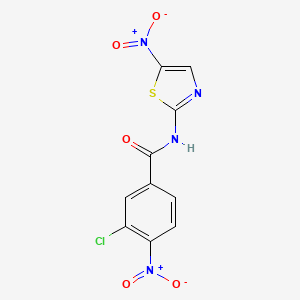

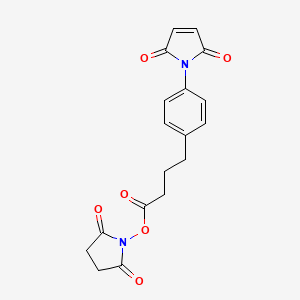

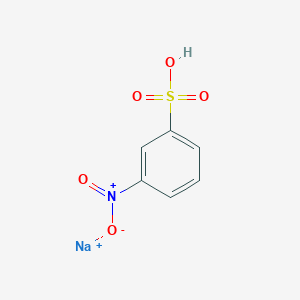

Sodium 3-nitrobenzenesulfonate, also known as 3-nitrobenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula O2NC6H4SO3Na. It is characterized by the presence of nitro and sulfonate groups attached to a benzene ring. This compound is widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .

科学研究应用

Sodium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of quinoline and other organic compounds.

Biology: It serves as a stabilizer for dyeing fibers and an assistant in discharge printing.

Medicine: The compound is utilized in the development of pharmaceuticals and as an oxidizing agent in demetalizers and industrial cleaners.

Industry: It is employed as a developing agent for electroplating and an auxiliary for dyeing fabrics

作用机制

Target of Action

Sodium 3-nitrobenzenesulfonate is a chemical compound used in various industrial applications . . It’s primarily used in the synthesis of other compounds and as an agent in industrial processes .

Mode of Action

It’s known to participate in chemical reactions as part of the synthesis process for other compounds .

Biochemical Pathways

Its main role is in the synthesis of other compounds, such as quinoline .

Result of Action

As an industrial chemical, Sodium 3-nitrobenzenesulfonate is used in the synthesis of quinoline and as an agent in various industrial processes

Action Environment

The action of Sodium 3-nitrobenzenesulfonate can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, it’s used in various environments, including those related to dyeing of fibers, discharge printing, demetalizing, and industrial cleaning .

生化分析

Biochemical Properties

Sodium 3-nitrobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of azetidinyl ketolides, which are known for their activity against multidrug-resistant respiratory tract infections . The compound’s interactions with enzymes and proteins are crucial for its function as a reagent in biochemical synthesis. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Sodium 3-nitrobenzenesulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and allergic skin reactions, indicating its potential impact on cellular signaling and immune response pathways . Additionally, its role in the synthesis of bioactive compounds suggests that it may influence metabolic pathways within cells.

Molecular Mechanism

The molecular mechanism of Sodium 3-nitrobenzenesulfonate involves its interaction with biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s nitro group is particularly reactive and can participate in redox reactions, leading to changes in the oxidation state of biomolecules. This can result in the modulation of enzyme activity and alterations in gene expression . The binding interactions with biomolecules are often mediated by the sulfonate group, which can form ionic bonds with positively charged residues on proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 3-nitrobenzenesulfonate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or exposure to strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent cellular effects, including chronic irritation and sensitization . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of Sodium 3-nitrobenzenesulfonate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as methemoglobinemia, a condition characterized by the presence of methemoglobin in the blood, which reduces the oxygen-carrying capacity of red blood cells . Studies have shown that the median lethal dose (LD50) in rats is greater than 2000 mg/kg, indicating a relatively low acute toxicity . Chronic exposure at high doses can lead to more severe health effects.

Metabolic Pathways

Sodium 3-nitrobenzenesulfonate is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. The involvement of Sodium 3-nitrobenzenesulfonate in metabolic pathways also influences metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of Sodium 3-nitrobenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s sulfonate group allows it to interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. The distribution of Sodium 3-nitrobenzenesulfonate within tissues can also be influenced by its solubility and affinity for different cellular components.

Subcellular Localization

Sodium 3-nitrobenzenesulfonate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The subcellular localization of Sodium 3-nitrobenzenesulfonate is crucial for its function and can impact its activity and interactions with other biomolecules.

准备方法

Synthetic Routes and Reaction Conditions

One common method for preparing sodium 3-nitrobenzenesulfonate involves the sulfonation of nitrobenzene. The process typically includes the following steps:

Catalyst Addition: A sodium tungstate catalyst is added to nitrobenzene.

Sulfonation: Sulfur trioxide is added dropwise to nitrobenzene at a temperature of 80-100°C.

Heat Preservation: The mixture is maintained at 100-120°C for 2-4 hours to complete the sulfonation reaction.

Dilution and Filtration: The sulfonation liquid is diluted with water and filtered.

Neutralization and Extraction: The filtrate is neutralized with an alkali, extracted with an extraction agent, and desolventized.

Industrial Production Methods

In industrial settings, sodium 3-nitrobenzenesulfonate is produced using benzene as a raw material. The process involves sulfonation of benzene with fuming sulfuric acid, followed by nitration with nitric acid to produce m-nitrobenzenesulfonic acid. This intermediate is then neutralized with lime milk to obtain calcium m-nitrobenzenesulfonate, which is subsequently replaced with pure alkali to yield the final product .

化学反应分析

Types of Reactions

Sodium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonate group can be substituted with other functional groups in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amino-substituted benzenes, and various sulfonated aromatic compounds .

相似化合物的比较

Sodium 3-nitrobenzenesulfonate can be compared with other similar compounds, such as:

- 4-Nitrobenzenesulfonic acid sodium salt

- Methyl 4-nitrobenzenesulfonate

- p-Toluenesulfonyl chloride

Uniqueness

What sets sodium 3-nitrobenzenesulfonate apart is its specific combination of nitro and sulfonate groups, which confer unique reactivity and versatility in organic synthesis. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it a valuable compound in various chemical processes .

属性

CAS 编号 |

127-68-4 |

|---|---|

分子式 |

C6H5NNaO5S+ |

分子量 |

226.16 g/mol |

IUPAC 名称 |

sodium;3-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1 |

InChI 键 |

LJRGBERXYNQPJI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

127-68-4 |

物理描述 |

DryPowder; OtherSolid, Liquid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sodium 3-nitrobenzenesulfonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of sodium 3-nitrobenzenesulfonate in different solvents?

A1: Sodium 3-nitrobenzenesulfonate exhibits varying solubilities depending on the solvent and temperature. Research indicates that its solubility increases with temperature in all tested solvents []. The solubility order from highest to lowest is: ethanol > acetone > tetrahydrofuran > 1-butanol > ethyl acetate > cyclohexanone []. This information is crucial for selecting appropriate solvents for synthesis, purification, and potential applications of this compound.

Q2: How does the solubility of sodium 3-nitrobenzenesulfonate change in the presence of other salts?

A2: Studies have investigated the solubility of sodium 3-nitrobenzenesulfonate in binary solvent mixtures containing salts like NaCl and Na2SO4 []. Understanding how the presence of these salts affects solubility is important for processes like crystallization and separation.

Q3: Does sodium 3-nitrobenzenesulfonate form solid mixtures with other compounds?

A3: Yes, research shows that sodium 3-nitrobenzenesulfonate can form a solid adduct with sodium 4-nitrobenzenesulfonate in a 1:1 molar ratio at 323.15 K []. This finding highlights the potential for co-crystallization and the formation of solid solutions, which could have implications for material properties and applications.

Q4: Are there any applications of sodium 3-nitrobenzenesulfonate in material processing?

A4: While not extensively studied, one application of sodium 3-nitrobenzenesulfonate involves its use in removing nickel coatings from neodymium iron boron permanent magnets []. This method utilizes sodium 3-nitrobenzenesulfonate as a key component in a chemical etching process, highlighting its potential in surface treatment technologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。